molecular formula C12H15ClN2O2S B1465071 N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide CAS No. 1219957-24-0

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide

Cat. No. B1465071
M. Wt: 286.78 g/mol
InChI Key: QEVGQIROMMLFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide” is a chemical compound with the CAS number 1219957-24-0 . It is used in scientific research and exhibits perplexing properties, making it ideal for various applications like drug synthesis, polymerization, and catalysis.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • A study by Fuji et al. (2018) demonstrated the use of an active in situ-generated Nb complex as a catalyst in the ring-closing metathesis reaction of N,N-diallyl-p-toluenesulfonamide to afford the corresponding 3-pyrroline derivative, showcasing the compound's potential in facilitating organic synthesis reactions (Fuji et al., 2018).

Pharmacological Potential

  • Research by Abbasi et al. (2019) on a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides revealed that certain derivatives exhibit moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).

Material Science and Photodynamic Therapy

  • Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. This characteristic makes it a promising candidate for Type II photosensitizers in photodynamic therapy applications for cancer treatment (Pişkin et al., 2020).

Anticancer Research

  • E7070, a sulfonamide anticancer agent, has been shown to potently inhibit cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX of carbonic anhydrase, suggesting its mechanism of action may involve inhibition of these enzymes. The compound has entered clinical development for the treatment of solid tumors, highlighting the therapeutic potential of sulfonamides in cancer treatment (Abbate et al., 2004).

Enzyme Inhibition for Therapeutic Applications

  • A series of N‐carbamimidoyl-4‐(3‐substituted phenylureido)benzenesulfonamide derivatives have been synthesized and studied for their inhibitory effects on α‐glycosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These enzymes are associated with diabetes mellitus and Alzheimer's disease, indicating the potential for these compounds to contribute to the treatment of these diseases (Akocak et al., 2021).

properties

IUPAC Name

3-amino-4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVGQIROMMLFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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